2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile
Description
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile is a heterocyclic compound featuring a benzimidazole core fused with a propanenitrile backbone substituted with a p-tolyl group at the 3-position. This structure combines electron-withdrawing (nitrile) and electron-donating (p-tolyl) groups, which may influence its electronic properties and reactivity.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-methylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)16(21)13(10-18)17-19-14-4-2-3-5-15(14)20-17/h2-9,21H,1H3,(H,19,20)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKABGNDGDCMSV-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps. One common approach starts with the condensation of o-phenylenediamine with an aldehyde to form the benzimidazole core. This is followed by nucleophilic addition to introduce the nitrile group, and subsequent steps to incorporate the p-tolyl group. Reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production might involve streamlined and scalable processes such as continuous flow synthesis or catalytic methods to enhance efficiency and reduce costs. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for maximizing output and maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: Can occur at the benzimidazole core or the p-tolyl group, leading to different oxidative states.
Reduction: Typically targets the nitrile group, converting it to an amine or other reduced forms.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed, particularly on the benzimidazole ring and the p-tolyl group.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled atmospheres (e.g., inert gases) and precise temperature management.
Major Products
The major products depend on the specific reactions and conditions but can include oxidized benzimidazole derivatives, reduced nitrile products, and substituted aromatic compounds.
Scientific Research Applications
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile has diverse applications in:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design, particularly in developing new therapeutic agents.
Industry: Utilized in the manufacture of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving binding to proteins or nucleic acids. These interactions can inhibit enzyme activity, alter cellular signaling pathways, or induce apoptosis in cancer cells. Detailed mechanistic studies reveal the pathways and molecular interactions involved in its bioactivity.
Comparison with Similar Compounds
Key Findings :
- Substituent Effects: The p-tolyl group in the target compound introduces moderate electron-donating effects, contrasting with the strongly electron-withdrawing morpholinosulfonyl group in , which increases polarity and solubility.
- Bis-Heterocyclic Systems: The thienothiophene-linked bis-propanenitrile derivative in demonstrates enhanced π-conjugation, suggesting utility in optoelectronic materials.
Physicochemical Properties
- Molecular Weight: The target compound (C₁₈H₁₅N₃O) has an estimated molecular weight of ~297.34 g/mol, intermediate between the simpler butanenitrile analog (199.21 g/mol ) and the morpholinosulfonyl derivative (424.5 g/mol ).
- Solubility : The p-tolyl group likely enhances solubility in organic solvents (e.g., toluene, DMF) compared to unsubstituted analogs, though less than sulfonamide derivatives .
- Thermal Stability: Benzimidazolylidene derivatives generally exhibit high thermal stability (decomposition >250°C), as observed in thienothiophene-linked systems .
Biological Activity
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C15H14N4O
- Molecular Weight : 262.27 g/mol
- CAS Number : 879917-04-1
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features, particularly the benzimidazole moiety, which is known for various pharmacological effects.
1. Tyrosinase Inhibition
Recent studies have highlighted the compound's ability to inhibit tyrosinase, an enzyme crucial in melanin synthesis. This property suggests its potential application in treating hyperpigmentation disorders.
| Compound | IC50 (µM) | Mode of Inhibition |
|---|---|---|
| This compound | 37.86 ± 0.24 | Non-competitive |
| Kojic Acid (Control) | 21.93 ± 0.11 | — |
The compound exhibited a non-competitive inhibition mechanism with a Ki value of 50.2 µM, indicating a significant potential for skin-related applications .
2. Antioxidant Activity
In vitro assays have demonstrated that this compound possesses antioxidant properties, evaluated through DPPH and FRAP assays. These activities are essential for preventing oxidative stress-related diseases.
Study 1: Synthesis and Biological Evaluation
A study synthesized various derivatives of benzimidazole compounds, including the target compound, and assessed their biological activities. The results indicated that modifications to the structure could enhance tyrosinase inhibitory effects and antioxidant capacity .
Research Findings
A diverse range of studies has been conducted on related benzimidazole compounds, often revealing promising biological activities:
- Antimicrobial Properties : Some derivatives have shown significant antimicrobial activity against various pathogens.
- Anticancer Potential : Research indicates that benzimidazole derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents.
- Neuroprotective Effects : Compounds similar to the target molecule have been studied for their neuroprotective effects in models of neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
